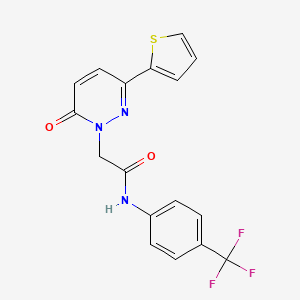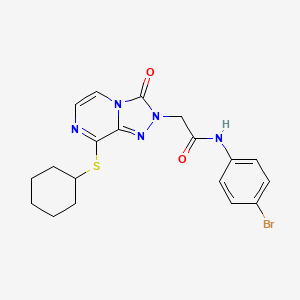
N-(2-chlorobenzyl)-6-(3-methylphenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorobenzyl)-6-(3-methylphenyl)nicotinamide, also known as C21H19ClN2O, is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications.
Scientific Research Applications
N-(2-chlorobenzyl)-6-(3-methylphenyl)nicotinamide
Anticancer Properties: This compound has shown promise as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. It exhibits cytotoxicity by inducing apoptosis and inhibiting cell proliferation. Further studies are needed to explore its mechanism of action and potential clinical applications .
Anti-Inflammatory Activity: N-(2-chlorobenzyl)-6-(3-methylphenyl)nicotinamide has demonstrated anti-inflammatory properties. It modulates inflammatory pathways by suppressing pro-inflammatory cytokines and enzymes. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Effects: In preclinical models, this compound has shown neuroprotective effects against oxidative stress and neurodegenerative conditions. It enhances neuronal survival and reduces neuroinflammation. Researchers are exploring its application in neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .
Antimicrobial Activity: Studies indicate that N-(2-chlorobenzyl)-6-(3-methylphenyl)nicotinamide possesses antimicrobial properties. It inhibits bacterial growth and biofilm formation. Potential applications include developing novel antibiotics or antiseptics .
N-(4-bromophenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
GABA Receptor Modulation: This compound interacts with gamma-aminobutyric acid (GABA) receptors, affecting neurotransmission. It may have anxiolytic or sedative effects. Researchers are investigating its potential as a novel anxiolytic drug .
Antifungal Properties: N-(4-bromophenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide exhibits antifungal activity against various fungal strains. It disrupts fungal cell membranes and inhibits growth. Applications could include developing antifungal medications .
Anti-Alzheimer’s Potential: Preliminary studies suggest that this compound may modulate amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer’s disease. Researchers are investigating its ability to prevent Aβ plaque formation and cognitive decline .
Metabolic Disorders: N-(4-bromophenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide has been explored for its effects on metabolic pathways. It may influence glucose metabolism and lipid homeostasis. Further research is needed to understand its potential in managing metabolic disorders .
properties
IUPAC Name |
N-(4-bromophenyl)-2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN5O2S/c20-13-6-8-14(9-7-13)22-16(26)12-25-19(27)24-11-10-21-18(17(24)23-25)28-15-4-2-1-3-5-15/h6-11,15H,1-5,12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVWYAMKWAOTAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-6-(3-methylphenyl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{3-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}benzonitrile](/img/structure/B2565345.png)

![1-[(1-Ethyl-3-methylpyrazol-4-yl)methyl]pyrazole-4-ylamine](/img/structure/B2565349.png)

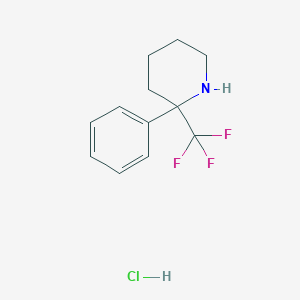

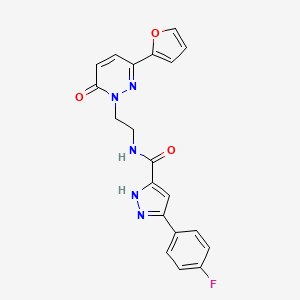
![5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid](/img/structure/B2565356.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2565359.png)
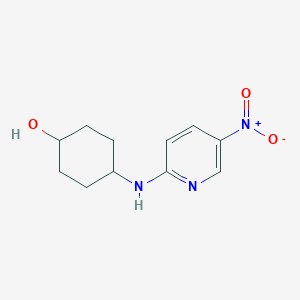
![1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-N-methylazetidin-3-amine](/img/structure/B2565361.png)
![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)quinoxaline](/img/structure/B2565362.png)
![1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2565364.png)
